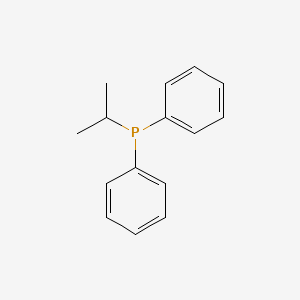

Isopropyldiphenylphosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244305. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diphenyl(propan-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17P/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZAIAIZAVMQIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50213143 | |

| Record name | Isopropyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6372-40-3 | |

| Record name | (1-Methylethyl)diphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6372-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyldiphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006372403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6372-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyldiphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropyldiphenylphosphine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4L63D5AEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isopropyldiphenylphosphine synthesis from chlorodiphenylphosphine

An In-depth Technical Guide on the Synthesis of Isopropyldiphenylphosphine from Chlorodiphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of this compound from chlorodiphenylphosphine, a common reaction in the preparation of organophosphorus ligands and other fine chemicals. The document outlines the prevalent synthetic methodologies, presents key quantitative data, and offers a detailed experimental protocol.

Introduction

This compound is a tertiary phosphine that finds application as a ligand in transition-metal catalysis and as a reagent in organic synthesis. Its synthesis from chlorodiphenylphosphine is a standard transformation that can be achieved through nucleophilic substitution using organometallic reagents. The most common and effective methods involve the use of Grignard or organolithium reagents. This guide will focus on the Grignard-mediated approach, which is well-documented and provides good yields.

Synthetic Pathways

The primary route for the synthesis of this compound from chlorodiphenylphosphine involves the reaction with an isopropyl nucleophile. The two main sources of the isopropyl nucleophile are Grignard reagents and organolithium reagents.

-

Grignard Reaction: This is the most frequently reported method, utilizing isopropylmagnesium bromide as the isopropyl source. The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic phosphorus atom of chlorodiphenylphosphine, displacing the chloride ion.[1][2]

-

Organolithium Reaction: While less specifically detailed for this exact transformation in the provided context, organolithium reagents are generally more reactive than Grignard reagents and can be used for similar transformations.[3][4][5][6] The synthesis would involve reacting chlorodiphenylphosphine with isopropyllithium.

This guide will focus on the Grignard-based synthesis due to the availability of a detailed experimental protocol and clear yield data.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound from chlorodiphenylphosphine using the Grignard method.[1]

| Parameter | Value | Reference |

| Starting Material 1 | Chlorodiphenylphosphine | [1] |

| Starting Material 2 | Isopropylmagnesium bromide | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | -10 °C to room temperature | [1] |

| Yield | 69% | [1] |

| Product Spectroscopic Data | ||

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.47–7.38 (m, 4H), 7.30–7.20 (m, 6H) | [1] |

| ³¹P NMR (162 MHz, CDCl₃) δ (ppm) | -11.46 | [1] |

Experimental Protocol: Grignard-Mediated Synthesis

This section provides a detailed experimental protocol for the synthesis of this compound from chlorodiphenylphosphine using isopropylmagnesium bromide.[1]

4.1. Materials and Reagents:

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Isopropylmagnesium bromide (i-PrMgBr) solution in THF (e.g., 1 M)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

4.2. Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or glovebox for handling air-sensitive reagents

-

Separatory funnel

-

Rotary evaporator

-

Flash column chromatography setup

4.3. Procedure:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stir bar is dried and filled with an inert atmosphere (nitrogen or argon).

-

Addition of Reactants: Chlorodiphenylphosphine (1.0 g, 4.532 mmol) is dissolved in anhydrous THF (10 mL) in the flask and the solution is cooled to -10 °C using an appropriate cooling bath.

-

To the stirred solution, isopropylmagnesium bromide (5.9 mL of a 1 M solution in THF, 5.892 mmol) is added dropwise from a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains at -10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 6 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

-

Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield this compound as a colorless liquid.

Visualizations

5.1. Reaction Scheme

Caption: Chemical reaction for the synthesis of this compound.

5.2. Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from chlorodiphenylphosphine is a robust and well-established procedure, particularly when employing the Grignard methodology. This approach offers good yields and a straightforward workup procedure. The detailed protocol and data provided in this guide should serve as a valuable resource for researchers in organic synthesis and drug development. Careful handling of air- and moisture-sensitive reagents is crucial for the success of this synthesis.

References

- 1. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlorodiphenylphosphine - Wikipedia [en.wikipedia.org]

- 3. people.uniurb.it [people.uniurb.it]

- 4. youtube.com [youtube.com]

- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Isopropyldiphenylphosphine (CAS 6372-40-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyldiphenylphosphine, also known as diphenyl(propan-2-yl)phosphane, is a tertiary phosphine ligand widely employed in organometallic chemistry and catalysis. Its unique steric and electronic properties, derived from the bulky isopropyl group and two phenyl substituents, make it a valuable ligand for a variety of transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical and physical properties, safety information, synthesis, and key applications, with a focus on its role in facilitating challenging chemical transformations relevant to pharmaceutical and materials science research.

Physicochemical and Computational Properties

This compound is a white to off-white crystalline solid at room temperature. Its properties are summarized in the tables below.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 6372-40-3 | [1][2] |

| Molecular Formula | C₁₅H₁₇P | [1] |

| Molecular Weight | 228.27 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid/flakes | [3] |

| Melting Point | 40-43 °C | [1][2] |

| Boiling Point | 165 °C at 11 mmHg | [1][2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1][2] |

| Solubility | Quantitative data is not widely published. It is generally soluble in common organic solvents like tetrahydrofuran (THF), dioxane, toluene, and dichloromethane. It is immiscible with water. | [4] |

Table 2: Structural and Computational Data

| Identifier | Value | Reference(s) |

| SMILES String | CC(C)P(c1ccccc1)c2ccccc2 | [1][2] |

| InChI Key | LLZAIAIZAVMQIG-UHFFFAOYSA-N | [1][2] |

| LogP (calculated) | 3.5277 | N/A |

| Topological Polar Surface Area (TPSA) | 0 Ų | N/A |

| Number of Rotatable Bonds | 3 | N/A |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for characterizing this compound. The following chemical shifts have been reported:

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference(s) |

| ³¹P NMR | CH₂Cl₂ | 2.26 (singlet) | N/A |

| ¹H NMR | CDCl₃ | 1.06 (doublet of doublets, 6H), 2.43 (heptet, 1H), 7.23 – 7.57 (multiplet, 10H) | N/A |

| ¹³C NMR | CDCl₃ | 19.6 (d, J(P,C) = 17.9 Hz), 24.9 (d, J(P,C) = 8.27 Hz), 128.2 (d, J(P,C) = 6.9 Hz), 128.5 (s), 133.4 (d, J(P,C) = 18.8 Hz), 137.5 (d, J(P,C) = 13.8 Hz) | N/A |

Infrared (IR) Spectroscopy

A specific, publicly available IR spectrum for this compound is not readily found. However, the expected characteristic absorption bands based on its functional groups are:

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

3000-2850 cm⁻¹: Aliphatic C-H stretching from the isopropyl group.

-

1600-1450 cm⁻¹: Aromatic C=C ring stretching.

-

~1465 cm⁻¹: C-H bending (scissoring) of the isopropyl methyl groups.

-

~1435 cm⁻¹: P-Ph (P-C aromatic) stretching.

-

~740 and ~700 cm⁻¹: C-H out-of-plane bending for monosubstituted benzene rings.

Mass Spectrometry (MS)

While a specific public mass spectrum for this compound is not available, the expected fragmentation pattern under Electron Ionization (EI-MS) would likely involve:

-

Molecular Ion (M⁺): A peak at m/z = 228.

-

Major Fragments: Loss of the isopropyl group ([M-43]⁺) to give the diphenylphosphinyl cation at m/z = 185. Fragmentation of the phenyl rings could also be observed.

Synthesis

Experimental Protocol: Synthesis of this compound

This protocol describes the formation of a diphenylphosphide intermediate followed by quenching with an isopropyl electrophile.

Reaction Scheme:

-

PPh₃ + 2 Li → LiPPh₂ + LiPh

-

LiPPh₂ + (CH₃)₂CHCl → (C₆H₅)₂PCH(CH₃)₂ + LiCl

Materials and Reagents:

-

Triphenylphosphine (PPh₃)

-

Lithium metal

-

2-Chloropropane (or 2-Bromopropane)

-

Anhydrous Tetrahydrofuran (THF)

-

Degassed deionized water

-

Anhydrous Hexane

-

Standard Schlenk line and glassware

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of Lithium Diphenylphosphide (LiPPh₂):

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add triphenylphosphine (1 equivalent) and freshly cut lithium metal (2 equivalents).

-

Add anhydrous THF via cannula to dissolve the triphenylphosphine.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the formation of a deep red-orange solution, which typically takes several hours.

-

-

Reaction with Isopropyl Halide:

-

Once the formation of LiPPh₂ is complete, cool the reaction flask to 0 °C using an ice bath.

-

Slowly add 2-chloropropane (1.1 equivalents) dropwise to the stirred solution via syringe.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. The disappearance of the red color indicates the consumption of the phosphide.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of degassed water.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

The product can be purified by vacuum distillation or recrystallization from a solvent like hexane to yield this compound as a white solid.

-

Applications in Catalysis

This compound serves as a moderately bulky, electron-rich monodentate phosphine ligand. This combination is effective for stabilizing palladium catalysts and promoting key steps (oxidative addition and reductive elimination) in cross-coupling reactions.

Key Reactions:

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling aryl halides/triflates with amines.[5]

-

Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling aryl halides/triflates with boronic acids or esters.[6][7]

-

Heck Reaction: Formation of C-C bonds by coupling aryl halides with alkenes.

-

Negishi Coupling: C-C bond formation between organozinc compounds and organohalides.

-

Sonogashira Coupling: C-C bond formation between terminal alkynes and aryl or vinyl halides.

The steric bulk of the isopropyl group is often sufficient to promote reductive elimination without being so large as to completely inhibit oxidative addition, striking a balance that leads to efficient catalysis for a range of substrates.

Experimental Protocol: Representative Buchwald-Hartwig Amination

Reaction: Aryl Bromide + Amine → N-Aryl Amine

Materials and Reagents:

-

Palladium(II) Acetate [Pd(OAc)₂] or a suitable Pd(0) precatalyst

-

This compound (or similar phosphine ligand, typically 1.5-2.0 mol equivalent relative to Pd)

-

Aryl Bromide (1.0 equivalent)

-

Amine (1.2-1.4 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Schlenk tube or reaction vial with a septum cap

-

Magnetic stirrer and stir bars

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk tube under an inert atmosphere, add the Pd precatalyst (e.g., 1-2 mol%), this compound (e.g., 2-4 mol%), and sodium tert-butoxide (1.4 mmol).

-

Add the aryl bromide (1.0 mmol).

-

Seal the tube with a septum cap, evacuate, and backfill with argon or nitrogen (repeat three times).

-

-

Addition of Reagents:

-

Through the septum, add the anhydrous, degassed solvent (e.g., 2-3 mL of toluene).

-

Add the amine (1.2-1.4 mmol) via syringe.

-

Ensure the stir bar is spinning to create a homogeneous mixture.

-

-

Reaction:

-

Place the sealed reaction tube in a preheated oil bath at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or GC-MS. Reactions are often complete within 2-24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with ethyl acetate and filter through a short pad of celite to remove palladium residues and inorganic salts.

-

Wash the celite pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE). It is combustible and air-sensitive, though less pyrophoric than more basic phosphines.

Table 3: GHS Hazard and Precautionary Information

| Category | Codes | Description |

| Signal Word | Warning | |

| Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H315, H319, H335 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | |

| Target Organs | Respiratory system | [1][2] |

| PPE | Safety glasses, chemical-resistant gloves, lab coat, N95 dust mask. | [1][2] |

Handling Recommendations: Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Store in a cool, dry place away from sources of ignition.

Conclusion

This compound is a versatile and effective monodentate phosphine ligand for a range of important palladium-catalyzed cross-coupling reactions. Its balance of steric bulk and electronic properties enables high catalytic activity for the synthesis of complex organic molecules. Proper handling and storage under inert conditions are essential to maintain its reactivity and ensure laboratory safety. This guide provides the core technical information required for its successful application in a research and development setting.

References

- 1. chembk.com [chembk.com]

- 2. mdpi.com [mdpi.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Diphenylphosphine | 829-85-6 [chemicalbook.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Navigating the Crystalline Realm: A Technical Guide to Isopropyldiphenylphosphine Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

Isopropyldiphenylphosphine [(CH₃)₂CHP(C₆H₅)₂], a bulky, electron-rich tertiary phosphine, serves as a crucial ligand in catalysis and organometallic chemistry. Its steric and electronic properties, dictated by the isopropyl and phenyl substituents, are fundamental to its reactivity and the stability of its metal complexes. A definitive understanding of these characteristics at the molecular level is achieved through single-crystal X-ray diffraction analysis, which elucidates the precise three-dimensional arrangement of atoms.

While a specific, publicly available crystal structure determination for free this compound is not readily found in crystallographic databases, this guide provides a comprehensive overview of the methodologies required for its analysis. The protocols outlined below are standard for small molecule crystallography and are directly applicable to obtaining and analyzing the crystal structure of this compound and its derivatives.

Quantitative Data Summary

In the absence of a specific experimental crystal structure for this compound, the following table outlines the typical crystallographic parameters that would be determined from a successful X-ray diffraction experiment. For illustrative purposes, data for a related phosphine ligand could be substituted here upon discovery.

| Parameter | Expected Value/Range | Description |

| Chemical Formula | C₁₅H₁₇P | The elemental composition of the molecule. |

| Formula Weight | 228.27 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic or Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca | The specific symmetry group of the crystal. |

| a (Å) | 10-20 | The length of the 'a' axis of the unit cell. |

| b (Å) | 5-15 | The length of the 'b' axis of the unit cell. |

| c (Å) | 10-25 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 90-110 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 1500-3000 | The volume of the unit cell. |

| Z | 4 or 8 | The number of molecules in the unit cell. |

| Calculated Density (g/cm³) | 1.1-1.3 | The theoretical density of the crystal. |

| Absorption Coefficient (mm⁻¹) | ~0.2 | A measure of how much the X-rays are absorbed by the crystal. |

| F(000) | ~488 | The total number of electrons in the unit cell. |

| Crystal Size (mm³) | 0.1 x 0.1 x 0.1 | The approximate dimensions of the crystal used for data collection. |

| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used for the experiment. |

| Temperature (K) | 100-293 | The temperature at which the data was collected. |

| R-factor (%) | < 5 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| wR-factor (%) | < 10 | A weighted measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Experimental Protocols

The determination of a small molecule crystal structure, such as that of this compound, involves a series of critical experimental steps. Given that phosphines can be sensitive to air, these procedures often require the use of inert atmosphere techniques.

Synthesis and Purification

This compound is typically synthesized by the reaction of a diphenylphosphide salt (e.g., lithium or sodium diphenylphosphide) with an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

Purification: The crude product is purified by vacuum distillation or recrystallization. For crystallographic purposes, high purity is essential.

Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step. This compound is a low-melting solid or a high-boiling liquid at room temperature, which can influence the choice of crystallization method.

Common Crystallization Techniques for Air-Sensitive Compounds:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., hexane, diethyl ether, or a mixture) is placed in a vial inside a larger container with a loose-fitting cap or within a Schlenk flask under a slow stream of inert gas. The slow evaporation of the solvent increases the concentration of the compound, leading to crystal formation.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently in a refrigerator or freezer. The decrease in solubility upon cooling promotes crystallization.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent in which it is soluble is placed in a small open vial. This vial is then placed in a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

-

Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

X-ray Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive crystals, this is done under a stream of cold nitrogen gas or in a glovebox, and the crystal is often coated in a cryoprotectant oil (e.g., Paratone-N) before being flash-cooled in liquid nitrogen.

-

Diffractometer: The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (commonly a molybdenum or copper anode), a goniometer to rotate the crystal, and a detector (e.g., a CCD or CMOS detector).

-

Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal through a series of angles while irradiating it with X-rays. The detector records the diffraction pattern, which consists of a series of spots of varying intensity. A full sphere of data is collected to ensure all unique reflections are measured.

Structure Solution and Refinement

-

Data Reduction: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption). The unit cell parameters and space group are also determined at this stage.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model provides the approximate positions of the atoms in the asymmetric unit.

-

Structure Refinement: The initial atomic positions and their displacement parameters (describing thermal motion) are refined against the experimental diffraction data using a least-squares minimization process. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is evaluated by its R-factors, which should be as low as possible for a good quality structure.

-

Validation and Deposition: The final crystal structure is validated using software like PLATON or CheckCIF to ensure its chemical and geometric sensibility. The crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the crystal structure analysis process.

Caption: Experimental workflow for the crystal structure analysis of this compound.

Caption: Logical relationships in the process of crystal structure determination.

A Technical Guide to the Spectroscopic Characterization of Isopropyldiphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for isopropyldiphenylphosphine, a common organophosphorus ligand. The focus is on Infrared (IR) and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, crucial techniques for the structural elucidation and quality control of such compounds. This document presents quantitative data in a structured format, details experimental protocols, and visualizes the analytical workflow.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound.

The 13C NMR spectrum of this compound provides detailed information about the carbon framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) with the phosphorus nucleus (31P) are given in Hertz (Hz).

| Carbon Atom Assignment | Chemical Shift (δ) in ppm | nJP-C Coupling Constant (Hz) | Multiplicity |

| Isopropyl - CH | 24.9 | 8.27 | Doublet |

| Isopropyl - CH3 | 19.6 | 17.9 | Doublet |

| Phenyl - C1 (ipso) | 137.5 | 13.8 | Doublet |

| Phenyl - C2, C6 (ortho) | 133.4 | 18.8 | Doublet |

| Phenyl - C3, C5 (meta) | 128.2 | 6.9 | Doublet |

| Phenyl - C4 (para) | 128.5 | Not Applicable | Singlet |

Note: The assignments are based on typical chemical shifts and P-C coupling patterns for phosphine ligands.

The infrared spectrum of this compound reveals the vibrational modes of its functional groups. The following table lists the expected characteristic absorption bands.

| Wavenumber (cm-1) | Intensity | Vibrational Mode | Functional Group |

| 3070 - 3010 | Medium | C-H Stretch | Aromatic (Phenyl) |

| 2960 - 2870 | Strong | C-H Stretch | Aliphatic (Isopropyl) |

| 1590 - 1575 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1480 - 1460 | Medium | C-H Bend (Scissoring) | Isopropyl (CH3) |

| 1435 | Strong | P-Phenyl Stretch | Phenylphosphine |

| 1385 - 1365 | Medium | C-H Bend (Umbrella) | Isopropyl (gem-dimethyl) |

| 740 - 690 | Strong | C-H Out-of-plane Bend | Monosubstituted Phenyl |

Note: This is a predicted spectrum based on the characteristic absorption frequencies of the functional groups present in this compound.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Objective: To obtain a high-resolution 13C NMR spectrum of this compound for structural confirmation.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl3, C6D6) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

Data Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

-

Solvent: CDCl3

-

Temperature: 298 K

-

Spectral Width: 0 - 200 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 1024 to 4096 (or as needed to achieve adequate signal-to-noise ratio)

-

Referencing: The solvent peak (CDCl3 at 77.16 ppm) is used as an internal reference.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the solvent reference peak.

-

Integrate the peaks and identify the chemical shifts and multiplicities.

Objective: To obtain an infrared spectrum of this compound to identify its characteristic functional groups.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

-

An appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR, or salt plates for a thin film).

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

If the sample is a solid, place a small amount onto the crystal and apply pressure using the instrument's pressure arm to ensure good contact.

Data Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm-1

-

Resolution: 4 cm-1

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Use the peak-picking function to identify the wavenumbers of the major absorption bands.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound.

Computational Analysis of Isopropyldiphenylphosphine's Steric Profile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the computational methodologies used to determine the Tolman cone angle of isopropyldiphenylphosphine (P(iPr)Ph₂), a crucial parameter for researchers, scientists, and professionals in drug development and catalysis. The steric bulk of phosphine ligands, such as P(iPr)Ph₂, plays a pivotal role in the stability, reactivity, and selectivity of metal complexes. Modern computational chemistry offers a precise and reliable means to quantify this steric hindrance.

Introduction to the Tolman Cone Angle

The Tolman cone angle (θ) is a quantitative measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle signifies greater steric hindrance around the metal center, which can significantly influence the accessibility of substrates and the kinetics of chemical reactions. While initially determined using physical models, contemporary approaches rely on sophisticated computational methods for greater accuracy and applicability to a wide range of ligands and coordination environments.

Computationally Determined Cone Angles of this compound

A seminal study by Jover and Cirera systematically recomputed the Tolman cone angles for 119 phosphine ligands, including this compound, using a robust computational protocol.[1][2] Their work highlights the influence of the coordination environment on the ligand's steric profile. The calculated cone angles for this compound in linear, tetrahedral, and octahedral coordination spheres are presented below.

| Ligand | Coordination Environment | Metal Complex Fragment | Cone Angle (θ) in degrees |

| This compound (P(iPr)Ph₂) | Linear | [AuCl(P)] | 141.6 |

| This compound (P(iPr)Ph₂) | Tetrahedral | [Ni(CO)₃(P)] | 142.5 |

| This compound (P(iPr)Ph₂) | Octahedral | [IrCl₃(CO)₂(P)] | 139.7 |

Table 1: Computed Tolman cone angles for this compound in different coordination environments. Data sourced from Jover and Cirera, Dalton Transactions, 2019.[1][2]

Detailed Computational Protocol

The determination of the cone angle for flexible ligands like this compound requires a thorough exploration of its conformational space to identify the most stable arrangement. A combined Molecular Mechanics (MM) and Density Functional Theory (DFT) approach is the state-of-the-art method for this purpose.[1][2]

Conformational Search (Molecular Mechanics)

-

Objective: To perform a broad search of the potential energy surface of the metal-phosphine complex to identify low-energy conformers.

-

Methodology:

-

A conformational search is conducted using a suitable Molecular Mechanics force field. The Merck Molecular Force Field (MMFF) is a common choice for its robust parameterization for a wide range of organic molecules.

-

The search algorithm systematically rotates the rotatable bonds of the this compound ligand (e.g., the P-C(isopropyl) and C-C(phenyl) bonds) to generate a multitude of possible conformations.

-

The energy of each conformation is calculated, and the lowest-energy structures are selected for further, more accurate calculations.

-

Geometry Optimization (Density Functional Theory)

-

Objective: To obtain an accurate, optimized geometry of the lowest-energy conformer identified in the MM search.

-

Methodology:

-

The low-energy conformers from the MM search are subjected to full geometry optimization using Density Functional Theory (DFT).

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Turbomole is employed.

-

Functional: The BP86 functional is a widely used and well-validated choice for geometry optimizations of transition metal complexes.

-

Basis Set: A double-ζ quality basis set, such as the def2-SVP basis set, is typically used for all atoms. This provides a good balance between computational cost and accuracy.

-

Dispersion Correction: Grimme's D3 dispersion correction with Becke-Johnson damping (D3(BJ)) is included to accurately account for non-covalent interactions, which are crucial for determining the correct conformational preferences.

-

Cone Angle Calculation

-

Objective: To calculate the cone angle from the final, DFT-optimized geometry.

-

Methodology:

-

Using the optimized coordinates of the metal, phosphorus, and the outermost atoms of the this compound ligand, the cone angle is calculated.

-

A fixed metal-phosphorus distance of 2.28 Å is traditionally used to ensure consistency and comparability with Tolman's original definition.

-

Specialized software or custom scripts are used to determine the angle of the cone that tangentially touches the van der Waals spheres of the most peripheral atoms of the ligand.

-

Visualizing the Computational Workflow

The logical flow of the computational protocol for determining the cone angle of this compound can be visualized as a clear, step-by-step process.

Caption: A flowchart illustrating the computational workflow for determining the Tolman cone angle.

This guide provides a foundational understanding of the computational approaches to quantifying the steric properties of this compound. For researchers engaged in catalyst design and drug development, a thorough grasp of these methodologies is essential for the rational design of molecules with tailored steric and electronic properties.

References

An In-depth Technical Guide to the Electronic Properties of Isopropyldiphenylphosphine Ligand

For Researchers, Scientists, and Drug Development Professionals

Isopropyldiphenylphosphine [(i-Pr)PPh₂] is a tertiary phosphine ligand widely employed in coordination chemistry and homogeneous catalysis. Its utility stems from a unique combination of steric and electronic properties, which can be fine-tuned to optimize catalytic activity, selectivity, and stability. This technical guide provides a comprehensive overview of the core electronic properties of this compound, detailed experimental protocols for their characterization, and its role in a key catalytic process.

Core Electronic and Steric Parameters

The electronic and steric nature of a phosphine ligand is paramount to its function in a catalytic system. These properties are primarily quantified by the Tolman Electronic Parameter (TEP) and the ligand cone angle (θ).

-

Tolman Electronic Parameter (TEP): The TEP is a measure of the net electron-donating ability of a phosphine ligand. It is determined experimentally by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) in a nickel carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[1][2] A more electron-donating phosphine increases the electron density on the metal center, leading to greater π-backbonding to the carbonyl ligands.[3] This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[2]

-

Ligand Cone Angle (θ): Introduced by Chadwick A. Tolman, the cone angle is a measure of the steric bulk of a phosphine ligand.[4] It is defined as the solid angle formed with the metal at the vertex and the outermost atoms of the ligand's substituents at the perimeter of the cone.[4] The cone angle is a critical parameter as the size of the ligand influences the reactivity and coordination number of the metal center.[4]

Quantitative Data for this compound and Related Ligands

While extensive experimental data for a wide range of phosphine ligands are available, specific experimentally determined values for this compound can be elusive in the literature. Therefore, computationally derived values are often utilized for comparison. The following table presents the Tolman Electronic Parameter and cone angle for this compound, alongside values for common phosphine ligands to provide context.

| Ligand | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ | Cone Angle (θ) in degrees |

| Trimethylphosphine (PMe₃) | 2064.1 | 118 |

| This compound (P(i-Pr)Ph₂) | ~2065 (computationally predicted) | 150 (computationally derived) |

| Triphenylphosphine (PPh₃) | 2068.9 | 145 |

| Tri-isopropylphosphine (P(i-Pr)₃) | 2059.2 | 160[5] |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 2056.1 | 182 |

Note: The TEP for this compound is an estimated value based on machine learning models developed for predicting phosphine electronic properties.[6] The cone angle is a computationally derived value from DFT calculations on [Ni(CO)₃(P(i-Pr)Ph₂)] complexes.[7][8]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the accurate determination of phosphine ligand properties. The following sections outline the protocols for the synthesis of the necessary nickel complex and the subsequent spectroscopic and analytical measurements.

2.1. Synthesis of Tricarbonyl(this compound)nickel(0) [Ni(CO)₃(P(i-Pr)Ph₂)]

This procedure is adapted from the general synthesis of [LNi(CO)₃] complexes.[1][9]

Materials:

-

Nickel tetracarbonyl (Ni(CO)₄) - EXTREMELY TOXIC, handle only in a certified fume hood with appropriate personal protective equipment.

-

This compound (P(i-Pr)Ph₂)

-

Anhydrous hexane

-

Schlenk line and glassware

-

Infrared (IR) transparent solvent (e.g., hexane or dichloromethane)

Procedure:

-

All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

-

In a Schlenk flask, dissolve a known quantity of this compound in anhydrous hexane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric equivalent of nickel tetracarbonyl to the phosphine solution with stirring. Caution: Ni(CO)₄ is a volatile and highly toxic liquid.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, during which time the product may precipitate.

-

If a precipitate forms, it can be isolated by filtration under inert atmosphere, washed with cold hexane, and dried under vacuum.

-

Alternatively, for IR analysis, the reaction can be performed in situ in an IR-transparent solvent.

2.2. Determination of the Tolman Electronic Parameter by Infrared Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Gas-tight IR cell with windows transparent in the 2200-1800 cm⁻¹ region (e.g., CaF₂ or NaCl)

Procedure:

-

Prepare a dilute solution of the synthesized [Ni(CO)₃(P(i-Pr)Ph₂)] complex in an IR-transparent solvent under an inert atmosphere.

-

Transfer the solution to the gas-tight IR cell.

-

Record the IR spectrum in the region of the carbonyl stretching frequencies (typically 2200-1800 cm⁻¹).

-

Identify the A₁ symmetric C-O stretching frequency, which is typically the most intense band.[2]

-

This frequency is the Tolman Electronic Parameter for this compound.[2]

2.3. Determination of the Ligand Cone Angle by X-ray Crystallography

Procedure:

-

Grow single crystals of a suitable complex containing the this compound ligand, for example, the [Ni(CO)₃(P(i-Pr)Ph₂)] complex. This is often achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure using appropriate software (e.g., SHELX, Olex2).

-

From the refined crystal structure, the cone angle can be calculated. This is typically done using software that can model the van der Waals radii of the atoms. The metal-phosphorus bond length is standardized to 2.28 Å for consistency with Tolman's original method.[4][10]

Visualizing Experimental and Mechanistic Pathways

3.1. Experimental Workflow for TEP Determination

The following diagram illustrates the workflow for the experimental determination of the Tolman Electronic Parameter.

3.2. Role in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound and similar ligands are crucial in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electronic properties of the phosphine ligand influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. More electron-donating phosphines can facilitate the oxidative addition step.

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, highlighting the role of the phosphine ligand (L), which in this context can be this compound.

Conclusion

The electronic properties of this compound, characterized by its Tolman Electronic Parameter and cone angle, position it as a versatile ligand in catalysis. Its intermediate steric bulk and moderate electron-donating ability allow for a balance between catalytic activity and stability. The detailed protocols provided herein offer a framework for the precise characterization of these properties, enabling researchers to make informed decisions in ligand selection and catalyst design for a wide range of chemical transformations. The continued investigation of such ligands is essential for advancing the fields of organic synthesis, materials science, and drug development.

References

- 1. yanggroup.weebly.com [yanggroup.weebly.com]

- 2. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Coordination Chemistry of Isopropyldiphenylphosphine with Palladium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of isopropyldiphenylphosphine (iPrPh₂P) with palladium. This compound is a monodentate phosphine ligand that plays a significant role in palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and complex organic molecules. This document covers the synthesis, structural features, and catalytic applications of palladium-isopropyldiphenylphosphine complexes, offering detailed experimental protocols and mechanistic insights.

Synthesis of Palladium-Isopropyldiphenylphosphine Complexes

The synthesis of palladium complexes with monodentate phosphine ligands like this compound typically involves the reaction of a palladium(II) precursor, such as palladium(II) chloride (PdCl₂), with the phosphine ligand in a suitable solvent. The resulting complexes are often square planar trans-[PdCl₂(PᵢPrPh₂)₂] species.

Experimental Protocol: Synthesis of trans-Dichlorobis(this compound)palladium(II)

This protocol is adapted from established procedures for similar phosphine ligands.[1][2]

Materials:

-

Palladium(II) chloride (PdCl₂)

-

This compound (iPrPh₂P)

-

Anhydrous, degassed solvent (e.g., dichloromethane, methanol, or benzonitrile)[1][3]

-

Lithium chloride (LiCl) (optional, to facilitate dissolution of PdCl₂)[1]

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a mixture of palladium(II) chloride and a small amount of lithium chloride is suspended in the chosen solvent.

-

This compound (2 equivalents) is added to the stirred suspension.

-

The reaction mixture is heated to reflux until a clear solution is formed, which then yields a precipitate of the complex upon cooling or after a specific reaction time.

-

The resulting solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted ligand, and dried under vacuum.

-

Recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) can be performed to obtain high-purity crystals.[1]

Structural Characterization

The structural elucidation of palladium-phosphine complexes is crucial for understanding their reactivity. X-ray crystallography and ³¹P NMR spectroscopy are primary techniques used for this purpose.

2.1. Crystallographic Data

| Parameter | trans-[PdCl₂(PiPr₃)₂][4] | trans-[PdCl₂(PPh₃)₂][6] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| Pd-P Bond Length (Å) | 2.3603(6) | 2.3721(10) |

| Pd-Cl Bond Length (Å) | 2.3030(6) | 2.3111(13) |

| P-Pd-Cl Bond Angle (°) | 89.92(2), 90.18(2) | - |

2.2. ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for characterizing phosphine ligands and their metal complexes in solution. The coordination of a phosphine to a metal center results in a change in the ³¹P chemical shift, known as the coordination shift (Δδ = δcomplex - δligand). For palladium(II) complexes, this shift is typically downfield. While specific data for this compound complexes is scarce in the provided results, studies on other palladium-phosphine complexes show that the chemical shift is sensitive to the geometry (cis vs. trans) and the nature of the other ligands.[7] For trans-[PdCl₂(PPh₃)₂], the ³¹P NMR signal is a singlet, indicating equivalent phosphorus atoms.

Catalytic Applications in Cross-Coupling Reactions

Palladium-isopropyldiphenylphosphine complexes are effective catalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The isopropyl group provides a moderate level of steric bulk, influencing the catalytic activity and selectivity.

3.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.

General Catalytic Cycle:

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This is a representative protocol; specific conditions may vary.[8][9]

Materials:

-

4-Bromoanisole

-

Phenylboronic acid

-

Palladium precatalyst (e.g., Pd(OAc)₂) and this compound ligand, or a preformed complex like trans-[PdCl₂(PᵢPrPh₂)₂]

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., toluene, dioxane, or a mixture with water)[10]

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 equiv), boronic acid (1.1-1.5 equiv), and base (2.0-3.0 equiv).

-

Add the palladium precatalyst and this compound ligand.

-

The vessel is evacuated and backfilled with an inert gas.

-

Degassed solvent is added, and the mixture is heated with stirring for the required time (typically 2-24 hours).

-

Reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried, concentrated, and the product is purified by column chromatography.

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / iPrPh₂P (representative) | K₂CO₃ | Toluene/Water | 100 | 12 | >90[1] |

| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / Buchwald Ligand (for comparison) | K₃PO₄ | Dioxane | 80 | 4 | 95 |

3.2. Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.

General Catalytic Cycle:

Experimental Protocol: Heck Reaction of Iodobenzene with Styrene

This is a representative protocol.[11][12][13]

Materials:

-

Iodobenzene

-

Styrene

-

Palladium precatalyst and this compound ligand

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, NMP)

Procedure:

-

In a reaction vessel, the aryl halide (1.0 equiv), alkene (1.1-1.5 equiv), base (1.5-2.0 equiv), palladium precatalyst, and this compound ligand are combined.

-

The vessel is flushed with an inert gas.

-

Degassed solvent is added, and the mixture is heated with stirring.

-

After the reaction is complete, it is cooled, and the product is isolated by extraction and purified by chromatography.

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Styrene | Pd(OAc)₂ / iPrPh₂P (representative) | Et₃N | DMF | 100 | 3 | ~81[11] |

| Iodobenzene | Styrene | Phosphine-free Pd(OAc)₂ (for comparison) | NaOAc | DMF | 100 | 1 | 95 |

3.3. Buchwald-Hartwig Amination

This reaction forms C-N bonds by coupling an amine with an aryl halide or triflate.

General Catalytic Cycle:

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroaniline with Morpholine

This is a representative protocol.[14]

Materials:

-

4-Chloroaniline

-

Morpholine

-

Palladium precatalyst and this compound ligand

-

Strong base (e.g., NaOtBu, K₃PO₄)

-

Solvent (e.g., toluene, dioxane)

Procedure:

-

To an oven-dried reaction tube, add the aryl halide (1.0 equiv), amine (1.2-1.5 equiv), base (1.4-2.0 equiv), palladium precatalyst, and this compound ligand.[14]

-

The tube is sealed, evacuated, and backfilled with an inert gas.

-

Degassed solvent is added, and the mixture is heated with stirring.

-

After completion, the reaction is cooled and worked up by extraction and purification.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos (for comparison) | NaOtBu | Toluene | Reflux | 6 | 94[15] |

| 4-Bromotoluene | Morpholine | Pd(I) dimer / JohnPhos (for comparison) | KOtBu | Dioxane | 80-100 | 0.5-1 | >95[14] |

Mechanistic Considerations

The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. The electronic and steric properties of the this compound ligand influence the rates of these steps. The electron-donating nature of the phosphine facilitates the oxidative addition of the aryl halide to the Pd(0) center. The steric bulk of the isopropyl group can promote the reductive elimination step, which is often the product-forming and catalyst-regenerating step.

Conclusion

This compound is a valuable ligand in palladium-catalyzed cross-coupling reactions. Its moderate steric bulk and electron-donating properties provide a balance that can lead to high catalytic activity. This guide has provided an overview of the synthesis, characterization, and application of palladium-isopropyldiphenylphosphine complexes, along with detailed experimental protocols and mechanistic insights relevant to researchers in organic synthesis and drug development. Further research focusing on the specific quantitative performance of this ligand in a broader range of reactions will continue to enhance its utility in modern synthetic chemistry.

References

- 1. jsynthchem.com [jsynthchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 6. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies [dspace.library.uvic.ca]

- 7. /sup 31/P and /sup 13/C solid-state NMR of tertiary phosphine-palladium complexes bound to silica (Journal Article) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]

- 11. mdpi.com [mdpi.com]

- 12. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. grant.rscf.ru [grant.rscf.ru]

- 14. Investigation of an efficient palladium-catalyzed C(sp)-C(sp) cross-coupling reaction using phosphine-olefin ligand: application and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN105887123A - Method for preparing PdCl2 - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of Isopropyldiphenylphosphine Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of metal complexes featuring the isopropyldiphenylphosphine (iPrPPh₂) ligand. This compound is a versatile tertiary phosphine ligand, valued in coordination chemistry and catalysis for its unique steric and electronic properties. This document offers detailed experimental protocols, data presentation in structured tables for comparative analysis, and visual diagrams of workflows and characterization relationships to aid researchers in this field.

Introduction to this compound Metal Complexes

This compound (iPrPPh₂) is a moderately bulky and electron-donating phosphine ligand. Its isopropyl group provides more steric hindrance than a methyl or ethyl group, influencing the coordination number, geometry, and reactivity of the resulting metal complexes. The phenyl groups contribute to the ligand's electronic properties through their aromatic system. These characteristics make iPrPPh₂ a valuable ligand in a variety of catalytic applications, including cross-coupling reactions and hydrogenation, as well as in the development of novel therapeutic agents.

This guide focuses on the synthesis and characterization of iPrPPh₂ complexes with several key transition metals: palladium (Pd), platinum (Pt), gold (Au), rhodium (Rh), and iridium (Ir).

Synthesis of this compound Metal Complexes

The synthesis of this compound metal complexes typically involves the reaction of the phosphine ligand with a suitable metal precursor in an appropriate solvent under an inert atmosphere. The stoichiometry of the reactants is crucial in determining the final product.

A general workflow for the synthesis is depicted below:

Experimental Protocols

The following are detailed experimental protocols for the synthesis of representative this compound complexes.

2.1.1. Synthesis of trans-Dichlorobis(this compound)palladium(II) (trans-[PdCl₂(iPrPPh₂)₂])

This complex is typically prepared by the direct reaction of a palladium(II) salt with two equivalents of this compound. The trans isomer is generally the thermodynamically favored product.

-

Materials:

-

Potassium tetrachloropalladate(II) (K₂[PdCl₄])

-

This compound (iPrPPh₂)

-

Ethanol (absolute, degassed)

-

Diethyl ether

-

-

Procedure:

-

In a Schlenk flask under an argon atmosphere, dissolve potassium tetrachloropalladate(II) (1.0 mmol) in 50 mL of absolute ethanol.

-

In a separate flask, prepare a solution of this compound (2.1 mmol) in 20 mL of absolute ethanol.

-

Slowly add the phosphine solution to the stirring palladium salt solution at room temperature.

-

A yellow precipitate will form immediately. Continue stirring the mixture at room temperature for 2 hours to ensure complete reaction.

-

Collect the yellow solid by filtration under argon.

-

Wash the product with fresh ethanol (3 x 10 mL) and then diethyl ether (2 x 10 mL).

-

Dry the product under vacuum to yield trans-[PdCl₂(iPrPPh₂)₂].

-

2.1.2. Synthesis of cis-Dichlorobis(this compound)platinum(II) (cis-[PtCl₂(iPrPPh₂)₂])

The cis isomer is typically obtained by reacting potassium tetrachloroplatinate(II) with the phosphine ligand. The cis configuration is kinetically favored.

-

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

This compound (iPrPPh₂)

-

Dimethylformamide (DMF, anhydrous and degassed)

-

Water

-

Ethanol

-

Diethyl ether

-

-

Procedure:

-

Dissolve K₂[PtCl₄] (1.0 mmol) in a minimal amount of water (approx. 5 mL).

-

In a Schlenk flask under nitrogen, prepare a solution of this compound (2.0 mmol) in 30 mL of DMF.

-

Add the aqueous solution of K₂[PtCl₄] dropwise to the stirring phosphine solution at room temperature.

-

Stir the resulting pale yellow solution at room temperature for 4 hours.

-

Reduce the solvent volume to approximately 10 mL under vacuum.

-

Add water dropwise to precipitate a white to pale yellow solid.

-

Collect the solid by filtration, wash with water, then ethanol, and finally diethyl ether.

-

Dry the product in a vacuum desiccator to yield cis-[PtCl₂(iPrPPh₂)₂].

-

2.1.3. Synthesis of Chloro(this compound)gold(I) ([AuCl(iPrPPh₂)])

This linear gold(I) complex is readily prepared by the reaction of a labile gold(I) precursor with one equivalent of the phosphine ligand.

-

Materials:

-

(Dimethyl sulfide)gold(I) chloride ((CH₃)₂SAuCl) or Chloroauric acid (HAuCl₄)

-

This compound (iPrPPh₂)

-

Dichloromethane (CH₂Cl₂, anhydrous and degassed)

-

Hexane

-

-

Procedure using (CH₃)₂SAuCl:

-

In a Schlenk flask under an inert atmosphere, dissolve (dimethyl sulfide)gold(I) chloride (1.0 mmol) in 20 mL of dichloromethane.

-

Add a solution of this compound (1.0 mmol) in 10 mL of dichloromethane to the gold precursor solution at room temperature.

-

Stir the reaction mixture for 1 hour.

-

Reduce the solvent volume to about 5 mL under vacuum.

-

Add hexane to precipitate a white solid.

-

Filter the solid, wash with hexane, and dry under vacuum to obtain [AuCl(iPrPPh₂)].

-

2.1.4. Synthesis of trans-Carbonylchlorobis(this compound)rhodium(I) (trans-[RhCl(CO)(iPrPPh₂)₂])

This analogue of Vaska's complex can be synthesized by ligand exchange from a rhodium(I) precursor.

-

Materials:

-

Dicarbonylchlororhodium(I) dimer ([Rh(CO)₂Cl]₂)

-

This compound (iPrPPh₂)

-

Benzene or Toluene (anhydrous and degassed)

-

Hexane

-

-

Procedure:

-

In a Schlenk flask under nitrogen, dissolve [Rh(CO)₂Cl]₂ (0.5 mmol) in 25 mL of benzene.

-

Slowly add a solution of this compound (2.1 mmol) in 15 mL of benzene to the rhodium precursor solution.

-

Gas evolution (CO) will be observed. Stir the reaction mixture at room temperature for 2 hours.

-

Reduce the solvent volume under vacuum until precipitation begins.

-

Add hexane to complete the precipitation of the yellow product.

-

Filter the solid, wash with hexane, and dry under vacuum to yield trans-[RhCl(CO)(iPrPPh₂)₂].[1]

-

2.1.5. Synthesis of trans-Carbonylchlorobis(this compound)iridium(I) (trans-[IrCl(CO)(iPrPPh₂)₂])

This Vaska's-type complex can be prepared by heating an iridium(III) salt with the phosphine ligand in a solvent that also acts as a source of the carbonyl group.[2][3]

-

Materials:

-

Iridium(III) chloride hydrate (IrCl₃·xH₂O)

-

This compound (iPrPPh₂)

-

2-Methoxyethanol or Dimethylformamide (DMF)

-

Methanol

-

-

Procedure:

-

Place IrCl₃·xH₂O (1.0 mmol) and this compound (3.0 mmol) in a Schlenk flask equipped with a reflux condenser.

-

Add 40 mL of 2-methoxyethanol.

-

Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours, during which the solution should turn yellow.

-

Allow the solution to cool to room temperature. A yellow crystalline product should precipitate.

-

Collect the crystals by filtration.

-

Wash the product with methanol and dry under vacuum to give trans-[IrCl(CO)(iPrPPh₂)₂].

-

Characterization of this compound Metal Complexes

A suite of analytical techniques is employed to fully characterize these complexes, confirming their identity, purity, and structure. The logical relationship between these techniques is illustrated in the diagram below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of these complexes in solution.

-

³¹P NMR: This is often the most informative NMR technique for phosphine complexes. The chemical shift (δ) of the phosphorus nucleus is sensitive to its coordination environment. Upon coordination to a metal center, the ³¹P chemical shift of this compound (free ligand δ ≈ -1.5 ppm) will experience a "coordination shift" (Δδ). The magnitude and direction of this shift depend on the metal, its oxidation state, and the other ligands present. For the complexes discussed, typical ³¹P NMR data are summarized in the table below.

-

¹H and ¹³C NMR: These spectra provide information about the organic framework of the ligand. Changes in the chemical shifts of the isopropyl and phenyl protons and carbons upon coordination can be observed. Coupling between protons/carbons and the phosphorus nucleus (J-coupling) can provide valuable structural information.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the solid-state structure, including precise bond lengths and angles. This technique is invaluable for determining the coordination geometry around the metal center and the stereochemistry of the complex.

Other Techniques

-

Infrared (IR) Spectroscopy: Particularly useful for carbonyl-containing complexes, where the C≡O stretching frequency provides insight into the electronic environment of the metal center.

-

Mass Spectrometry (MS): Used to determine the molecular weight of the complex and confirm its composition.

-

Elemental Analysis: Provides the percentage composition of C, H, and N, which is compared to the calculated values to verify the empirical formula of the complex.

Data Presentation

The following tables summarize typical quantitative data for the synthesized this compound metal complexes.

Table 1: Synthesis and Physical Properties

| Complex | Formula | Yield (%) | Color |

| trans-[PdCl₂(iPrPPh₂)₂] | C₃₀H₃₄Cl₂P₂Pd | >80 | Yellow |

| cis-[PtCl₂(iPrPPh₂)₂] | C₃₀H₃₄Cl₂P₂Pt | >75 | White/Pale Yellow |

| [AuCl(iPrPPh₂)] | C₁₅H₁₇AuClP | >90 | White |

| trans-[RhCl(CO)(iPrPPh₂)₂] | C₃₁H₃₄ClOP₂Rh | >85 | Yellow |

| trans-[IrCl(CO)(iPrPPh₂)₂] | C₃₁H₃₄ClIrOP₂ | >70 | Yellow |

Table 2: ³¹P NMR Spectroscopic Data

| Complex | Solvent | δ (ppm) | ¹J(M-P) (Hz) |

| iPrPPh₂ (free ligand) | CDCl₃ | ~ -1.5 | - |

| trans-[PdCl₂(iPrPPh₂)₂] | CDCl₃ | ~ 24.5 | - |

| cis-[PtCl₂(iPrPPh₂)₂] | CDCl₃ | ~ 9.8 | ~ 3650 |

| [AuCl(iPrPPh₂)] | CDCl₃ | ~ 29.3 | - |

| trans-[RhCl(CO)(iPrPPh₂)₂] | CDCl₃ | ~ 27.5 | ~ 123 (¹J(Rh-P)) |

| trans-[IrCl(CO)(iPrPPh₂)₂] | CDCl₃ | ~ 18.2 | - |

Table 3: Selected X-ray Crystallographic Data (Typical Values)

| Complex | Metal-Phosphorus Bond Length (Å) | Metal-Chlorine Bond Length (Å) | P-M-P Angle (°) |

| trans-[PdCl₂(PPh₃)₂] (analogue) | ~ 2.33 | ~ 2.30 | ~ 180 |

| cis-[PtCl₂(PEtPh₂)₂] (analogue) | ~ 2.25 | ~ 2.35 | ~ 98 |

| [AuCl(PPh₃)] (analogue) | ~ 2.24 | ~ 2.28 | - |

| trans-[RhCl(CO)(PEtPh₂)₂] (analogue) | ~ 2.34 | ~ 2.37 | ~ 170 |

| trans-[IrCl(CO)(PPh₃)₂] (analogue) | ~ 2.33 | ~ 2.42 | ~ 173 |

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of this compound complexes of palladium, platinum, gold, rhodium, and iridium. The experimental protocols and characterization data presented herein serve as a valuable resource for researchers in organometallic chemistry, catalysis, and drug development. The unique steric and electronic properties of the this compound ligand make its metal complexes interesting targets for further investigation and application.

References

In-Depth Technical Guide: Stability and Decomposition of Isopropyldiphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyldiphenylphosphine [(CH(CH₃)₂)P(C₆H₅)₂] is a tertiary phosphine ligand utilized in various chemical syntheses, including as a ligand in transition metal catalysis. An understanding of its stability and decomposition pathways is critical for its effective application, ensuring reaction reproducibility, and maintaining safety in laboratory and manufacturing settings. This guide provides a comprehensive overview of the stability of this compound, drawing parallels with the well-studied analogue, triphenylphosphine, due to the limited specific data on the title compound. The primary modes of decomposition, including oxidation and potential P-C bond cleavage, are discussed. Furthermore, standardized experimental protocols for assessing phosphine ligand stability are detailed to enable researchers to evaluate this compound under their specific experimental conditions.

Introduction to the Stability of Tertiary Phosphines

Tertiary phosphines (R₃P) are a cornerstone of modern synthetic chemistry, primarily serving as ligands for transition metal catalysts. Their efficacy is intrinsically linked to their electronic and steric properties, which can be fine-tuned by varying the organic substituents (R).[1][2] However, the lone pair of electrons on the phosphorus atom, which is key to its coordinating ability, also renders it susceptible to various decomposition reactions.[3][4]

The stability of a tertiary phosphine ligand like this compound is influenced by several factors:

-

Electronic Effects: The electron density at the phosphorus center affects its susceptibility to oxidation. Electron-donating groups, such as the isopropyl group, increase the electron density on the phosphorus atom, which can enhance its coordinating ability but also potentially increase its reactivity towards oxidants.[5]

-

Steric Hindrance: The bulky isopropyl and phenyl groups can sterically shield the phosphorus atom, kinetically hindering its reaction with other chemical species and thereby enhancing its stability.[2]

The most prevalent decomposition pathway for tertiary phosphines is oxidation, leading to the formation of the corresponding phosphine oxide.[6][7][8][9] Other potential degradation routes include P-C bond cleavage under harsh conditions.[3][10][11][12]

Decomposition Pathways of this compound